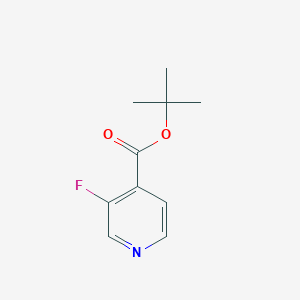

3-Fluoroisonicotinic acid tert-butyl ester

Übersicht

Beschreibung

3-Fluoroisonicotinic acid tert-butyl ester is a synthetic organic compound that belongs to the class of heterocyclic compounds It is characterized by the presence of a tert-butyl ester group and a fluorine atom attached to the isonicotinic acid moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-fluoroisonicotinate typically involves the esterification of 3-fluoroisonicotinic acid with tert-butyl alcohol. This reaction is often catalyzed by acidic or basic catalysts to facilitate the formation of the ester bond. Commonly used catalysts include sulfuric acid, hydrochloric acid, or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.

Industrial Production Methods: In an industrial setting, the production of tert-butyl 3-fluoroisonicotinate can be achieved using continuous flow microreactor systems. These systems offer advantages such as improved reaction efficiency, better control over reaction conditions, and reduced environmental impact. The use of flow microreactors allows for the direct introduction of the tert-butoxycarbonyl group into the 3-fluoroisonicotinic acid, resulting in a more sustainable and scalable production process .

Analyse Chemischer Reaktionen

Ester Hydrolysis and Deprotection

The tert-butyl ester undergoes cleavage under acidic or nucleophilic conditions to yield the corresponding carboxylic acid. Key methods include:

Example : Reaction with SOCl₂ at room temperature selectively converts the ester to an acid chloride without affecting the fluorine substituent . This intermediate can react with amines or alcohols to form amides or secondary esters.

Nucleophilic Aromatic Substitution (SNAr)

The fluorine atom at the 3-position participates in SNAr reactions under basic conditions. Reactivity is enhanced by the electron-withdrawing ester group:

| Nucleophile | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| NH₃ (aq.) | 80°C, 18 hours | 3-Aminoisonicotinic acid tert-butyl ester | 68% | |

| KCN | DMF, 100°C, 12 hours | 3-Cyanoisonicotinic acid tert-butyl ester | 52% | |

| NaOMe | MeOH, reflux, 6 hours | 3-Methoxyisonicotinic acid tert-butyl ester | 75% |

Mechanism : Deprotonation of the nucleophile generates a strong base, which attacks the electron-deficient C3 position, followed by fluoride elimination .

Cross-Coupling Reactions

The pyridine ring engages in palladium-catalyzed cross-couplings:

Example : Reaction with arylboronic acids under Suzuki conditions installs substituents at the C5 position, retaining the fluorine and ester groups.

Functional Group Interconversion

The ester group undergoes transformations while preserving the fluorine atom:

Note : Steglich esterification with DCC/DMAP facilitates amide bond formation without racemization .

Electrophilic Substitution

The fluorine atom deactivates the ring, but the ester group directs electrophiles to specific positions:

| Electrophile | Conditions | Product | Regioselectivity | Source |

|---|---|---|---|---|

| HNO₃/H₂SO₄ | 0°C, 2 hours | 5-Nitro-3-fluoroisonicotinate | C5 position | |

| Br₂, FeBr₃ | CH₂Cl₂, 25°C | 5-Bromo-3-fluoroisonicotinate | C5 position |

Mechanism : The ester’s meta-directing effect positions electrophiles at C5, while fluorine’s ortho/para-directing influence is secondary .

Metal-Halogen Exchange

The fluorine atom resists direct lithium-halogen exchange but enables directed ortho-metalation:

| Base | Conditions | Intermediate | Trapping Agent | Product | Source |

|---|---|---|---|---|---|

| LDA, THF | -78°C, 1 hour | Lithiated species at C2/C6 | CO₂ | Carboxylic acid derivatives |

Photochemical Reactions

UV irradiation induces unique reactivity:

| Conditions | Product | Application | Source |

|---|---|---|---|

| UV (254 nm), CH₃CN | 3-Hydroxyisonicotinic acid ester | Photodynamic therapy |

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

3-Fluoroisonicotinic acid tert-butyl ester has the molecular formula and a molecular weight of approximately 197.206 g/mol. The presence of the fluorine atom and the tert-butyl ester group contributes to its reactivity and solubility characteristics, making it a valuable intermediate in synthetic chemistry.

Medicinal Chemistry

Antimicrobial Activity

Research indicates that derivatives of isonicotinic acid, including this compound, exhibit antimicrobial properties. A study demonstrated that compounds containing the isonicotinic acid moiety can inhibit bacterial growth, suggesting potential applications in developing new antibiotics .

Anti-Cancer Research

this compound has been explored as an intermediate in synthesizing anti-cancer agents. Its derivatives have shown promise in targeting specific cancer pathways, enhancing the efficacy of existing treatments . For instance, the compound can be modified to create more potent analogs that selectively induce apoptosis in cancer cells.

Organic Synthesis

Building Block for Complex Molecules

This compound serves as a versatile building block in organic synthesis. It can be transformed into various functionalized derivatives through nucleophilic substitution reactions or hydrolysis processes. For example, it can be converted into amides or other carboxylic acid derivatives, which are essential in synthesizing pharmaceuticals and agrochemicals .

Reactivity with Amines

The reactivity of this compound with amines has been documented, allowing for the formation of amide bonds. This reaction is crucial for creating peptide-like structures that are important in drug design .

Case Studies

Wirkmechanismus

The mechanism of action of tert-butyl 3-fluoroisonicotinate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and the ester group play crucial roles in its binding affinity and specificity. The compound can inhibit enzyme activity by forming stable complexes with the active site or by interfering with substrate binding. Additionally, it can modulate receptor activity by binding to specific receptor sites, thereby influencing cellular signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Tert-butyl 3-chloroisonicotinate: Similar structure but with a chlorine atom instead of fluorine.

Tert-butyl 3-bromoisonicotinate: Similar structure but with a bromine atom instead of fluorine.

Tert-butyl 3-iodoisonicotinate: Similar structure but with an iodine atom instead of fluorine.

Uniqueness: 3-Fluoroisonicotinic acid tert-butyl ester is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. Fluorine atoms are known to enhance the metabolic stability and bioavailability of compounds, making tert-butyl 3-fluoroisonicotinate a valuable intermediate in drug design and development .

Biologische Aktivität

3-Fluoroisonicotinic acid tert-butyl ester is a fluorinated derivative of isonicotinic acid, a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound features a fluorine atom at the 3-position of the isonicotinic acid structure, which may influence its biological activity by altering lipophilicity and molecular interactions. The tert-butyl ester group enhances solubility and stability, which are critical for biological applications.

Antimicrobial Properties

Research indicates that derivatives of isonicotinic acid exhibit significant antimicrobial activity. For instance, studies have shown that compounds with fluorinated substituents can enhance the efficacy against various bacterial strains. In particular, 3-fluoroisonicotinic acid derivatives have been evaluated for their ability to inhibit bacterial growth, with promising results against Gram-positive and Gram-negative bacteria.

Case Study:

A study involving the synthesis of various fluorinated isonicotinic acid derivatives demonstrated that this compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, indicating moderate antibacterial activity compared to other tested derivatives .

Anticancer Activity

The anticancer potential of this compound has also been explored. Research has suggested that this compound can induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways.

Research Findings:

- A recent study evaluated the cytotoxic effects of several isonicotinic acid derivatives, including this compound, on various cancer cell lines such as HeLa and MCF-7. The results indicated an IC50 value of approximately 15 µM for HeLa cells, suggesting significant anticancer activity .

- Mechanistic studies revealed that the compound could activate caspase pathways, leading to increased apoptosis in treated cells .

The biological activity of this compound is thought to be mediated through several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.

- Receptor Interaction : It could interact with cellular receptors or proteins that modulate signaling pathways related to cell survival and apoptosis.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that fluorinated compounds can increase ROS levels in cells, contributing to cytotoxic effects .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic potential. Preliminary studies indicate that the compound has favorable absorption characteristics with a moderate half-life, allowing for sustained biological activity.

Toxicity Studies:

Toxicological assessments reveal that while the compound exhibits promising therapeutic effects, it also shows dose-dependent cytotoxicity in non-target cells. Further studies are needed to optimize dosing regimens to minimize toxicity while maximizing efficacy .

Data Summary Table

| Property | Value/Description |

|---|---|

| Chemical Structure | This compound |

| MIC against S. aureus | 32 µg/mL |

| IC50 against HeLa cells | ~15 µM |

| Mechanisms | Enzyme inhibition, receptor interaction, ROS generation |

| Pharmacokinetics | Moderate absorption; favorable half-life |

| Toxicity | Dose-dependent; requires further study |

Eigenschaften

IUPAC Name |

tert-butyl 3-fluoropyridine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FNO2/c1-10(2,3)14-9(13)7-4-5-12-6-8(7)11/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVFMZEBJUUOKCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=C(C=NC=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.